Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is a heterocyclic compound that belongs to the isoquinoline family This compound is characterized by its unique structure, which includes a hexahydroisoquinoline core with an ethyl ester and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide to yield the corresponding 2-substituted 3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles . This reaction is usually carried out in the presence of a base and under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied as inhibitors of the enzyme histone lysine methyltransferase EZH2, which plays a role in cancer progression . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitriles: These compounds share a similar core structure but differ in their functional groups.
3-thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: This compound has a thioxo group instead of a keto group.
Uniqueness
Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester and keto group make it a versatile intermediate for further chemical modifications.
Biological Activity
Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate is a heterocyclic compound exhibiting significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Overview of the Compound
This compound belongs to the isoquinoline family and is characterized by a unique hexahydroisoquinoline core structure. The compound features an ethyl ester and a keto group, which contribute to its reactivity and biological properties. It is synthesized through various methods involving condensation reactions of appropriate precursors under controlled conditions.
The biological activity of this compound primarily arises from its interaction with specific molecular targets. Research has indicated that derivatives of this compound can act as inhibitors of histone lysine methyltransferase EZH2, which plays a critical role in cancer progression and epigenetic regulation. The compound's ability to modulate enzyme activity suggests potential applications in cancer therapy and other diseases influenced by epigenetic factors.
Biological Activities
-
Anticancer Activity :
- This compound has been studied for its potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Enzyme Inhibition :
-
Neuroprotective Effects :
- Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. They have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Experimental Data
A variety of studies have explored the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Study A | Induced apoptosis in cancer cell lines | Cell viability assays |
Study B | Inhibited EZH2 enzyme activity | Enzyme inhibition assays |
Study C | Exhibited neuroprotective effects | Oxidative stress models |
These studies highlight the compound's multifaceted biological activities and its potential as a therapeutic agent.
The synthesis of this compound typically involves:
-
Condensation Reactions :
- Reactants such as 2-benzoyl derivatives are combined under specific conditions to yield the desired product.
-
Chemical Reactions :
- The compound can undergo various chemical transformations including oxidation to form carboxylic acids or reduction to alcohols. These reactions allow for further modifications that can enhance its biological activity.
Properties
IUPAC Name |
ethyl 3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)10-9-6-4-3-5-8(9)7-13-11(10)14/h7H,2-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDZYRCOCXYBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=CNC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.